molecular formula C16H16BrNOS B2588039 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide CAS No. 400088-78-0

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide

Cat. No. B2588039
CAS RN: 400088-78-0
M. Wt: 350.27
InChI Key: CENPHFNZOVKJLO-UHFFFAOYSA-N
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Description

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide is a chemical compound . It has been studied for its potential antimicrobial effects .


Synthesis Analysis

The synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide involves the design and creation of novel compounds, containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Molecular Structure Analysis

The molecular structure of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide was confirmed through various spectroscopic techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR . The data obtained were in accordance with the assigned structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide include a molecular weight of 350.27334 . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Antibacterial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound suggests potential antibacterial effects. Researchers have explored its activity against Gram-positive pathogens, making it a promising candidate for novel antimicrobial agents .

Antifungal Properties

The same 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has also been associated with antifungal activity. Investigating its effectiveness against fungal infections could lead to valuable therapeutic options .

Antioxidant Effects

Compounds containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol group often exhibit antioxidant properties. Researchers have studied its potential to scavenge free radicals and protect cells from oxidative damage .

Biological Activity Modulation

Grafting different substituents onto the heterocyclic ring can alter the type and intensity of biological activity. Researchers could explore modifications to enhance specific effects, such as targeting specific receptors or pathways .

Drug Development

Given its unique structure, N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide could serve as a scaffold for designing novel drugs. Medicinal chemists might optimize its properties for specific therapeutic applications .

Future Directions

The future directions for research on N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide could involve further exploration of its potential antimicrobial effects . It may also be beneficial to investigate its toxicity and safety profile.

properties

IUPAC Name

N-[4-(4-bromophenyl)sulfanylphenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-11(2)16(19)18-13-5-9-15(10-6-13)20-14-7-3-12(17)4-8-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENPHFNZOVKJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-methylpropanamide

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